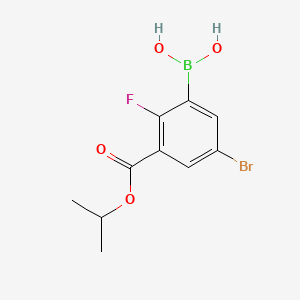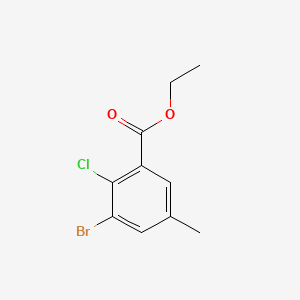
Benzyl 2-bromo-6-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-bromo-6-chlorobenzoate: is an organic compound with the molecular formula C14H10BrClO2 It is a derivative of benzoic acid, where the benzyl group is esterified with 2-bromo-6-chlorobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-6-chlorobenzoate typically involves the esterification of 2-bromo-6-chlorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-bromo-6-chlorobenzoic acid+benzyl alcoholacid catalystBenzyl 2-bromo-6-chlorobenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of microreactors can enhance the reaction rate and ensure uniform mixing of reactants.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzyl 2-bromo-6-chlorobenzoate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoic acids.
Reduction: Formation of benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-bromo-6-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its structural similarity to natural substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-bromo-6-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Benzyl 2-bromobenzoate
- Benzyl 2-chlorobenzoate
- Benzyl 2,6-dichlorobenzoate
Comparison: Benzyl 2-bromo-6-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. Compared to Benzyl 2-bromobenzoate and Benzyl 2-chlorobenzoate, the dual halogenation in this compound provides distinct chemical and physical properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C14H10BrClO2 |
|---|---|
Peso molecular |
325.58 g/mol |
Nombre IUPAC |
benzyl 2-bromo-6-chlorobenzoate |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
WYUGWUGFXUMGAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


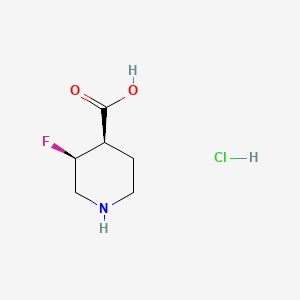
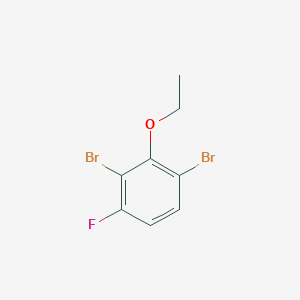

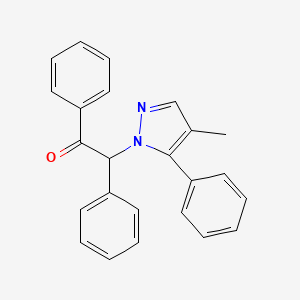

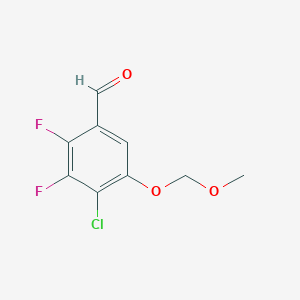

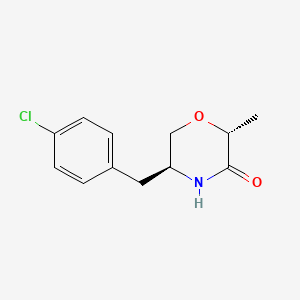
![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
